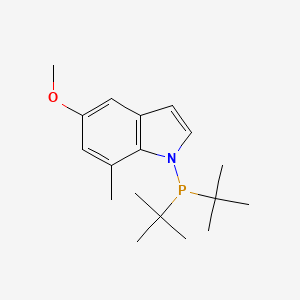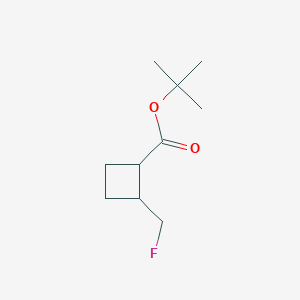
(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a chiral alcohol compound that features a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran and ethylene oxide.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification methods can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound may be used in biological studies to investigate its effects on various biological systems. Its structural properties can influence its interaction with biological molecules.
Medicine
In medicine, ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol may be explored for its potential therapeutic applications. Its unique structure could make it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(Tetrahydro-2H-pyran-2-yl)ethanol: A similar compound without the chiral center.
2-(Tetrahydro-2H-pyran-2-yl)ethanamine: A related compound with an amine group instead of a hydroxyl group.
Uniqueness
®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of the tetrahydropyran ring
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-[(2R)-oxan-2-yl]ethanol |
InChI |
InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2/t7-/m1/s1 |
Clé InChI |
XJBHWDKRZXYEDL-SSDOTTSWSA-N |
SMILES isomérique |
C1CCO[C@H](C1)CCO |
SMILES canonique |
C1CCOC(C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)


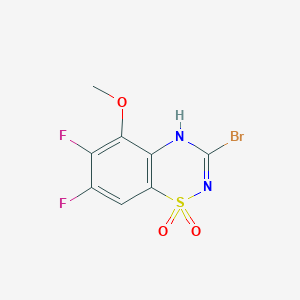
![Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12947333.png)
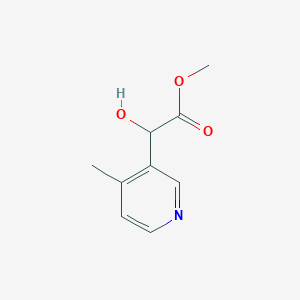
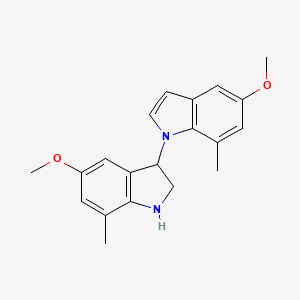
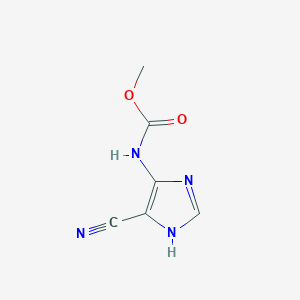
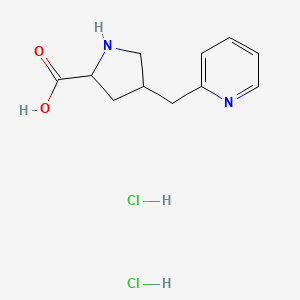
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)
